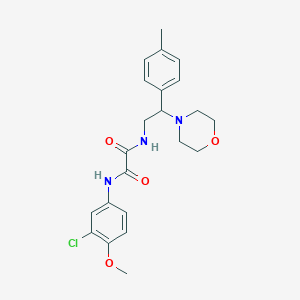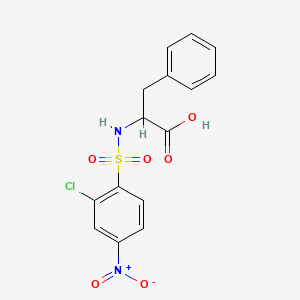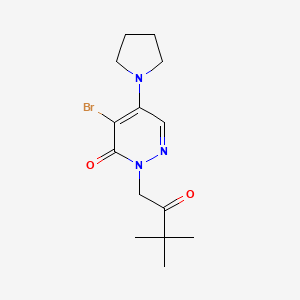![molecular formula C16H14N2S B2716522 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline CAS No. 75221-04-4](/img/structure/B2716522.png)
2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that consists of a five-membered C3NS ring . The thiazole ring is attached to an aniline group and a methylphenyl group .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of 1,2,4-triazole hybrids with amine-ester functionality involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . Another approach involves the use of 3-amino-1,2,4-triazole in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of the thiazole and aniline groups. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
The chemical reactions involving “this compound” could be diverse, given the reactivity of the thiazole and aniline groups. For instance, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For instance, aniline compounds are generally oily liquids that darken upon exposure to air . The compound’s solubility, melting point, boiling point, and other properties would need to be determined experimentally.Scientific Research Applications
Corrosion Inhibition
One application of derivatives similar to 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline is in corrosion inhibition. For example, a study demonstrated the use of a thiophene Schiff base as an efficient corrosion inhibitor for mild steel in acidic solutions. This inhibitor's efficiency increases with concentration, suggesting its potential in protecting metals from corrosion (Daoud et al., 2014).
Antimicrobial Activities
Compounds containing the thiazole moiety have been explored for their antimicrobial activities. Research indicates that thiazoles and their fused derivatives exhibit antimicrobial properties against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Wardkhan et al., 2008).
Electroluminescent Materials
Thiazole derivatives are also investigated for their use in electroluminescent materials. A novel class of emitting amorphous molecular materials with a bipolar character has been designed for organic electroluminescent devices. These materials exhibit intense fluorescence emission and serve as excellent emitting materials for multicolor light, including white, in organic electroluminescent devices (Doi et al., 2003).
Antimicrobial and Anticancer Agents
Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activities. Such compounds have shown high anti-Mycobacterium smegmatis activity, suggesting their potential in treating infections caused by this bacterium (Yolal et al., 2012). Additionally, derivatives have been prepared with promising anticancer and HIV properties, indicating their therapeutic potential in these areas (Patel et al., 2013).
Antihypertensive Agents
Further research into thiazolidinone derivatives has explored their application as antihypertensive α-blocking agents. This highlights the potential of such compounds in developing treatments for hypertension, a major cardiovascular risk factor (Abdel-Wahab et al., 2008).
Mechanism of Action
Target of Action
A structurally similar compound, 4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid, has been found to target hematopoietic prostaglandin d synthase . This enzyme plays a crucial role in the production of prostaglandin D2, a mediator of inflammation and an important component of the immune response .
Mode of Action
Thiazole derivatives, which include this compound, are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple pathways .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial and antifungal activities .
Safety and Hazards
Properties
IUPAC Name |
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-11-6-8-12(9-7-11)15-10-19-16(18-15)13-4-2-3-5-14(13)17/h2-10H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPVDLHHSAPXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amino}-2-(2,3-dichlorophenyl)acetic acid](/img/structure/B2716439.png)
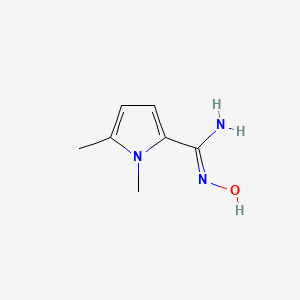

![N-cyclopentyl-2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2716443.png)


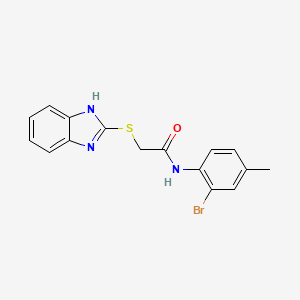

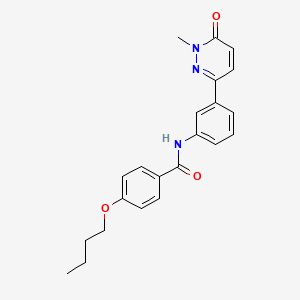
![3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole](/img/structure/B2716455.png)
